2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide
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Overview
Description
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole ring, a fluorophenyl group, a sulfonyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a sulfonylation reaction, where the indole derivative reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized separately, often starting from hydroxylamine and an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the indole-sulfonyl derivative with the isoxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its complex structure and functional groups.
Biological Research: Used as a probe to study biological pathways involving indole and isoxazole derivatives.
Pharmacology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as kinases or proteases, or with receptors like G-protein coupled receptors.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-((4-chlorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(3-((4-methylphenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its biological activity or selectivity.
Sulfonyl Group: The sulfonyl group can increase the compound’s solubility and stability, making it more suitable for pharmaceutical applications.
This detailed overview provides a comprehensive understanding of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(isoxazol-3-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-13-5-7-14(8-6-13)28(25,26)17-11-23(16-4-2-1-3-15(16)17)12-19(24)21-18-9-10-27-22-18/h1-11H,12H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCCZCKAWOPNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=NOC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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